molecular formula C17H20N4O3S B14408093 1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one CAS No. 87709-84-0

1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one

Cat. No.: B14408093
CAS No.: 87709-84-0
M. Wt: 360.4 g/mol
InChI Key: PAYZOLJDMBOCRK-UHFFFAOYSA-N
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Description

1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one typically involves a series of organic reactions. One common method includes the diazotization of 4-(diethylamino)-2-methylaniline followed by coupling with 4-nitrothiophene-2-carbaldehyde. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The diethylamino and nitro groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[4-(Diethylamino)-2-methylphenyl]diazenyl]-5-nitro-1,3-benzenedicarbonitrile: Shares similar structural features but differs in the core ring structure.

    (E)-4-((4-(Diethylamino)phenyl)diazenyl)-1-methylpyridin-1-ium iodide: Similar diazenyl and diethylamino groups but with a different ring system.

Uniqueness

1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one is unique due to its specific combination of functional groups and the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

87709-84-0

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

1-[5-[[4-(diethylamino)-2-methylphenyl]diazenyl]-4-nitrothiophen-2-yl]ethanone

InChI

InChI=1S/C17H20N4O3S/c1-5-20(6-2)13-7-8-14(11(3)9-13)18-19-17-15(21(23)24)10-16(25-17)12(4)22/h7-10H,5-6H2,1-4H3

InChI Key

PAYZOLJDMBOCRK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)C(=O)C)[N+](=O)[O-])C

Origin of Product

United States

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